2-(Piperidin-4-yloxy)pyridine dihydrochloride

Übersicht

Beschreibung

2-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl. It is commonly used in scientific research and has various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-(Piperidin-4-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-4-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is used in the study of biological processes and pathways, particularly in the context of receptor binding and enzyme inhibition.

Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 2-(Piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(Piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.

2-[(Piperidin-4-yloxy)methyl]pyridine: This compound has a methyl group attached to the pyridine ring.

1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate: This compound has a different substitution pattern on the piperidine ring.

These similar compounds may have different chemical properties and biological activities, highlighting the uniqueness of this compound .

Biologische Aktivität

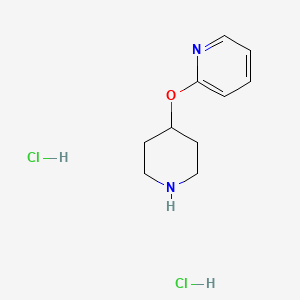

2-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound characterized by its piperidine and pyridine moieties, which contribute to its biological activity. Its molecular formula is C10H14N2O·2HCl, and it is primarily recognized for its potential in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in pharmacology.

This compound exhibits biological activity through several mechanisms:

- Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. Studies indicate that it can modulate receptor activity, influencing signaling pathways that are vital for cellular responses .

- Enzyme Inhibition : Research has highlighted the compound's potential as an inhibitor of specific enzymes. For instance, it has been explored for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Receptor Binding | Modulates GPCR activity; potential applications in pain management and CNS disorders. |

| Enzyme Inhibition | Inhibits AChE and BuChE; relevant for Alzheimer's disease therapy. |

| Antioxidant Properties | Exhibits antioxidant activity, contributing to its therapeutic potential. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Receptor Interactions : A study demonstrated that the compound binds effectively to histamine H3 receptors and sigma-1 receptors, showing promise in treating nociceptive and neuropathic pain. The binding affinity was measured using radiolabeled ligands, revealing low nanomolar Ki values .

- In Vitro Enzyme Activity : Another research effort focused on the inhibition of AChE by this compound. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for cognitive disorders .

- Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds revealed that this compound exhibited superior binding affinities to certain receptors, highlighting its unique structural advantages.

Eigenschaften

IUPAC Name |

2-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUOAVVGHQRNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.